Synthesis Yield and Purity: CN110818618A Patent-Defined Process for Pyrroltinib Intermediate Production
The patented synthetic method for producing 2-((2-chloro-4-nitrophenoxy)methyl)pyridine as a pyrroltinib intermediate demonstrates a significant improvement over prior art methods. The process achieves a yield of ≥95% and a purity of ≥99.5%, with a specific example reporting a yield of 96.98% and purity of 99.83% [1]. This contrasts sharply with earlier synthetic routes for related pyridine intermediates, which were noted for their long reaction times, low yields, and unsuitability for industrial production [1].
| Evidence Dimension | Synthesis Yield and Purity |
|---|---|
| Target Compound Data | Yield: ≥95% (96.98% in example); Purity: ≥99.5% (99.83% in example) |
| Comparator Or Baseline | Prior art methods for related pyridine intermediates (no specific comparator named, but described as 'low product yield' and 'not suitable for industrial production') |
| Quantified Difference | Target compound process yields >95% purity and >99.5% yield; prior art yields were not quantified but were qualitatively inferior. |
| Conditions | Reaction of 2-bromomethylpyridine and 2-chloro-4-nitrophenol in acetonitrile with sodium carbonate at 25-30°C [1] |
Why This Matters
For procurement, this patented high-yield, high-purity process ensures a reliable and scalable supply of a critical intermediate for pyrroltinib synthesis, reducing downstream purification costs and improving overall manufacturing efficiency.
- [1] Synthetic method of pyrroltinib intermediate 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine. Chinese Patent CN110818618A, 2020. View Source
